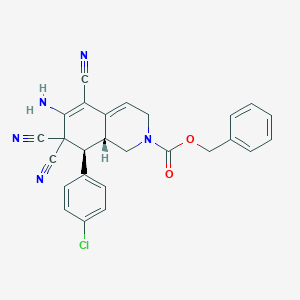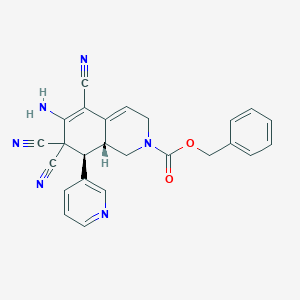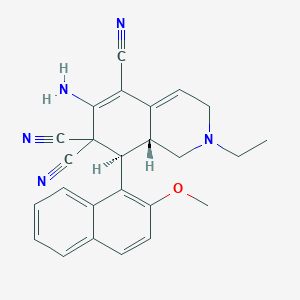![molecular formula C28H30N4O4S B459408 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B459408.png)
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile is a complex organic compound that features a unique combination of adamantyl, sulfanyl, amino, and trimethoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile typically involves multiple steps, starting from readily available precursors. The adamantyl group is introduced through the alkylation of adamantane derivatives, followed by the formation of the sulfanyl linkage. The pyridine ring is constructed through a series of condensation reactions, incorporating the amino and trimethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural properties.
作用機序
The mechanism of action of 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity, while the sulfanyl and amino groups can participate in hydrogen bonding and other interactions. The trimethoxyphenyl group may contribute to the compound’s overall electronic properties, influencing its reactivity and binding characteristics.
類似化合物との比較
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which have various biological activities.
Trimethoxyphenyl derivatives: Compounds like trimethoprim, which is used as an antibiotic.
Uniqueness
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group provides rigidity and steric bulk, while the sulfanyl and amino groups offer versatile reactivity. The trimethoxyphenyl group enhances the compound’s electronic properties, making it a valuable scaffold for the development of new therapeutic agents and materials.
特性
分子式 |
C28H30N4O4S |
|---|---|
分子量 |
518.6g/mol |
IUPAC名 |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C28H30N4O4S/c1-34-21-7-18(8-22(35-2)25(21)36-3)24-19(12-29)26(31)32-27(20(24)13-30)37-14-23(33)28-9-15-4-16(10-28)6-17(5-15)11-28/h7-8,15-17H,4-6,9-11,14H2,1-3H3,(H2,31,32) |
InChIキー |
JBMBGPROXYIXFH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(2,4-difluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459327.png)

![Ethyl 4-{[3-cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459330.png)

![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B459333.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B459334.png)
![2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B459335.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B459336.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B459339.png)





